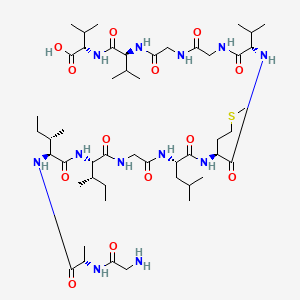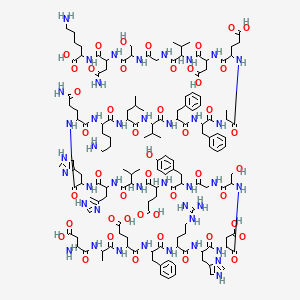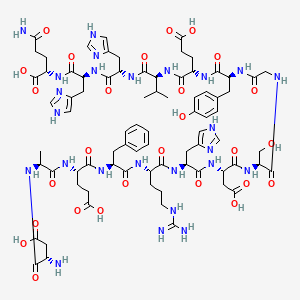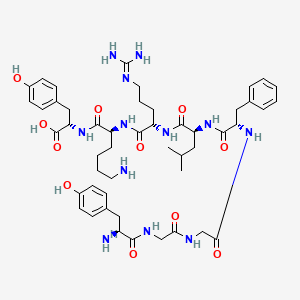
111366-38-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 111366-38-2 is known as Preprovasoactive Intestinal Polypeptide (81-122), human. It is a peptide derived from the prepro-vasoactive intestinal polypeptide, corresponding to residues 81-122. This peptide is significant in various biological processes and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preprovasoactive Intestinal Polypeptide (81-122), human, is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, dry form. The entire process is conducted under stringent conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Preprovasoactive Intestinal Polypeptide (81-122), human, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents like DIC and HOBt are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Major Products Formed
The major product formed from these reactions is the peptide itself, with modifications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Preprovasoactive Intestinal Polypeptide (81-122), human, has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in reducing the force and frequency of spontaneous uterine contractions in isolated rat uterus.
Medicine: Explored for potential therapeutic applications in conditions involving smooth muscle contractions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism by which Preprovasoactive Intestinal Polypeptide (81-122), human, exerts its effects involves binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of smooth muscle contractions. The peptide histidine valine 42 (PHV-42) fragment has been shown to reduce both the force and frequency of spontaneous contractions in isolated rat uterus.
Comparison with Similar Compounds
Similar Compounds
Peptide Histidine Valine 42 (PHV-42): Corresponds exactly to Preprovasoactive Intestinal Polypeptide (81-122), human.
Other Preprovasoactive Intestinal Polypeptide Fragments: Various fragments of the prepro-vasoactive intestinal polypeptide have been studied for their biological activities.
Uniqueness
Preprovasoactive Intestinal Polypeptide (81-122), human, is unique due to its specific sequence and biological activity. Its ability to modulate smooth muscle contractions makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
111366-38-2 |
|---|---|
Molecular Formula |
C₂₀₂H₃₂₅N₅₃O₆₄S |
Molecular Weight |
4552.13 |
sequence |
One Letter Code: HADGVFTSDFSKLLGQLSAKKYLESLMGKRVSSNISEDPVPV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






